molecular formula C14H13Cl2NO2S B5515635 N-benzyl-2,5-dichloro-N-methylbenzenesulfonamide

N-benzyl-2,5-dichloro-N-methylbenzenesulfonamide

Cat. No.: B5515635
M. Wt: 330.2 g/mol
InChI Key: YEEAWRFGVWTGNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2,5-dichloro-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C14H13Cl2NO2S It is characterized by the presence of benzyl, dichloro, and methyl groups attached to a benzenesulfonamide core

Safety and Hazards

Sigma-Aldrich provides “N-benzyl-2,5-dichloro-N-methylbenzenesulfonamide” as part of a collection of rare and unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,5-dichloro-N-methylbenzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with N-methylbenzylamine . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,5-dichloro-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzenesulfonamides with different functional groups replacing the chlorine atoms.

    Oxidation Reactions: Products include sulfonic acids or sulfonates.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

N-benzyl-2,5-dichloro-N-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-2,5-dichloro-N-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The benzyl and dichloro groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2,5-dichlorobenzenesulfonamide: Similar structure but lacks the N-methyl group.

    N-methyl-2,5-dichlorobenzenesulfonamide: Similar structure but lacks the benzyl group.

    N-benzyl-N-methylbenzenesulfonamide: Similar structure but lacks the dichloro groups.

Uniqueness

N-benzyl-2,5-dichloro-N-methylbenzenesulfonamide is unique due to the combination of benzyl, dichloro, and methyl groups attached to the benzenesulfonamide core. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-benzyl-2,5-dichloro-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO2S/c1-17(10-11-5-3-2-4-6-11)20(18,19)14-9-12(15)7-8-13(14)16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEAWRFGVWTGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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